

# An In-depth Technical Guide to the Discovery and Synthesis of L319

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | L319      |           |
| Cat. No.:            | B15578489 | Get Quote |

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The designation "**L319**" is associated with at least three distinct therapeutic candidates, each with a unique discovery path, mechanism of action, and chemical nature. This document provides a comprehensive technical overview of each entity to clarify this ambiguity and serve as a detailed guide for researchers. The three molecules are:

- **L319** (Lipid 319): An ionizable, biodegradable lipid (CAS 1351586-50-9) designed for the formulation of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics.
- A-319: A recombinant bispecific T-cell engager (BiTE) antibody that targets CD19 on B-cells and CD3 on T-cells, under investigation for the treatment of B-cell malignancies and autoimmune diseases.
- VU319 (VU0467319): A potent and selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM) that has completed Phase I clinical trials for the treatment of cognitive impairments in disorders such as Alzheimer's disease.

This guide details the discovery, synthesis or production, mechanism of action, and available quantitative data for each of these compounds, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

### L319: The Ionizable Lipid for RNA Delivery



#### **Discovery and Overview**

**L319**, also known as O-8670, is a novel, ionizable, and biodegradable lipid developed for the delivery of nucleic acids like siRNA and mRNA.[1][2][3] Its discovery was aimed at creating a lipid nanoparticle (LNP) component that is both effective in vivo and has a favorable safety profile, characterized by rapid elimination.[2] The full chemical name for **L319** is di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate, and its CAS number is 1351586-50-9.[1][3] **L319**-containing LNPs have demonstrated efficient gene silencing in preclinical models.[1]

#### **Synthesis Pathway**

The synthesis of **L319** is described in patent literature, specifically WO-2011153493-A2.[4] While a detailed, step-by-step protocol from a peer-reviewed academic journal is not readily available, the general synthetic strategy involves the esterification of a central di-acid core. A putative synthesis pathway is outlined below, based on standard organic chemistry principles for constructing such a molecule.



Click to download full resolution via product page

Putative Synthesis Workflow for **L319**.

#### **Experimental Protocols**

Lipid Nanoparticle (LNP) Formulation:

A common method for formulating **L319**-containing LNPs for RNA delivery is through microfluidic mixing.



- Preparation of Lipid Stock Solution: A stock solution of the lipids is prepared in ethanol. A typical molar ratio might be 50:10:38.5:1.5 of L319:DSPC:Cholesterol:PEG-lipid.
- Preparation of RNA Solution: The RNA (siRNA or mRNA) is diluted in an aqueous buffer, typically a sodium acetate buffer at a low pH (e.g., pH 4.0), to ensure the ionizable lipid becomes protonated.
- Microfluidic Mixing: The ethanol-lipid solution and the aqueous RNA solution are rapidly
  mixed using a microfluidic device (e.g., a T-junction mixer). The rapid change in solvent
  polarity causes the lipids to self-assemble around the RNA, forming LNPs.
- Purification and Buffer Exchange: The resulting LNP solution is then dialyzed against a neutral pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a more neutral surface charge for in vivo applications.

**Ouantitative Data** 

| Parameter         | Value        | Source |
|-------------------|--------------|--------|
| рКа               | 6.38         | [2]    |
| CAS Number        | 1351586-50-9 | [1][3] |
| Molecular Formula | C41H75NO6    | [3]    |
| Molecular Weight  | 678.05 g/mol | [3]    |

## A-319: The CD19xCD3 Bispecific Antibody Discovery and Overview

A-319 is a recombinant, bispecific, single-chain antibody designed to engage T-cells to kill B-cells. It targets the CD19 antigen, which is broadly expressed on B-cells, including malignant B-cells in lymphomas and leukemias, and the CD3 antigen on T-cells.[5] This dual-targeting mechanism redirects a patient's own T-cells to eliminate the target B-cells.[5] A-319 is under clinical investigation for the treatment of relapsed or refractory B-cell lymphoma and systemic lupus erythematosus (SLE).[6]

### **Production Pathway**

#### Foundational & Exploratory





As a recombinant protein, A-319 is not produced via a chemical synthesis pathway but through a biotechnological process.

- Gene Synthesis and Cloning: The DNA sequences encoding the single-chain Fv (scFv)
  fragments for both the anti-CD19 and anti-CD3 variable domains are synthesized. These are
  then joined by a flexible peptide linker sequence and cloned into an expression vector
  suitable for mammalian cells.
- Transfection and Cell Line Development: The expression vector is transfected into a host cell line, typically Chinese Hamster Ovary (CHO) cells. Stable cell lines that secrete high levels of the bispecific antibody are then selected and expanded.
- Upstream Processing (Cell Culture): The selected CHO cell line is grown in large-scale bioreactors in a serum-free medium to produce the A-319 antibody.
- Downstream Processing (Purification): The A-319 antibody is harvested from the cell culture supernatant and purified using a series of chromatography steps (e.g., affinity chromatography, ion exchange, size exclusion) to yield a highly pure and active final product.





Click to download full resolution via product page

Biotechnological Production Workflow for A-319.

#### **Mechanism of Action and Signaling Pathway**

A-319 functions as a T-cell engager. By simultaneously binding to CD19 on a B-cell and CD3 on a T-cell, it forms a cytolytic synapse between the two cells. This engagement activates the T-cell, leading to the release of cytotoxic granules (containing perforin and granzymes) and the secretion of pro-inflammatory cytokines, which ultimately induces apoptosis in the target B-cell.





Click to download full resolution via product page

Mechanism of Action for A-319 Bispecific Antibody.

#### **Quantitative Data**

Clinical trial data for A-319 is emerging. Key trials include NCT04056975 for B-cell lymphoma and NCT06400537 for SLE.[6]

| Parameter     | Population                             | Details                                                  | Source |
|---------------|----------------------------------------|----------------------------------------------------------|--------|
| Phase I Trial | Relapsed/Refractory<br>B-cell Lymphoma | Dose-escalation study to assess safety and tolerability. | [6]    |
| Phase I Trial | Active/Refractory SLE                  | Investigating safety,<br>tolerability, PK, and<br>PD.    |        |

## **VU319: The M1 Positive Allosteric Modulator Discovery and Overview**

VU319 (also known as VU0467319) is a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM) discovered at the Warren Center for Neuroscience Drug Discovery at Vanderbilt University.[4] It was developed to enhance cognitive function in neurological and psychiatric disorders, such as Alzheimer's disease, by potentiating the effects



of the endogenous neurotransmitter acetylcholine at the M1 receptor.[4] VU319 is noted for its high CNS penetration and a favorable safety profile, having successfully completed a Phase I single ascending dose (SAD) clinical trial.[4]

### **Synthesis Pathway**

Two primary synthetic routes for VU319 have been published: an optimized discovery chemistry route and a process route for large-scale manufacturing.[4]

Process Chemistry Route for VU319 Synthesis:



Click to download full resolution via product page

Large-Scale Process Synthesis of VU319.

#### **Experimental Protocols**

Synthesis of Benzylamine Intermediate (19) (Discovery Route):

- Suzuki Coupling: Indazole boronic ester (17) is coupled with bromobenzaldehyde (18) using a palladium catalyst (e.g., PdCl2(dppf)·DCM) and a base (e.g., Cs2CO3) in a suitable solvent system (e.g., THF:H2O).
- Oximation: The resulting aldehyde is converted to an oxime by reacting it with hydroxylamine hydrochloride (NH2OH·HCl) and a base like sodium acetate in ethanol.



• Reduction: The oxime is then reduced to the primary amine (19) using zinc dust in acetic acid. The product is purified via standard methods.[4]

#### **Mechanism of Action and Signaling Pathway**

VU319 is a positive allosteric modulator, meaning it binds to a site on the M1 receptor that is different from the acetylcholine binding site (the orthosteric site). This binding does not activate the receptor on its own but increases the receptor's affinity for and/or efficacy of acetylcholine. [4] Activation of the M1 receptor, a Gq/11-coupled GPCR, leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses that are thought to underlie improvements in learning and memory.





Click to download full resolution via product page

M1 Receptor Signaling Pathway Modulated by VU319.



## **Quantitative Data**

In Vitro Potency and Selectivity:

| Parameter         | Species     | Value        | Source |
|-------------------|-------------|--------------|--------|
| M1 PAM EC50       | Human       | 492 ± 2.9 nM | [4]    |
| M1 PAM EC50       | Rat         | 398 ± 195 nM | [1]    |
| M1 Agonism EC50   | Human       | > 30 μM      | [4]    |
| M2-M5 Selectivity | Human & Rat | EC50 > 30 μM | [1][4] |

#### Pharmacokinetics (Rodent):

| Parameter                         | Species | Value | Source |
|-----------------------------------|---------|-------|--------|
| Plasma:Brain<br>Partitioning (Kp) | Mouse   | 0.77  | [4]    |
| Plasma:Brain Partitioning (Kp)    | Rat     | 0.64  | [4]    |
| Unbound Kp (Kp,uu)                | Mouse   | 1.3   | [4]    |
| Unbound Kp (Kp,uu)                | Rat     | 0.91  | [4]    |

Phase I Clinical Trial (Single Ascending Dose):



| Parameter               | Details                                                           | Source |
|-------------------------|-------------------------------------------------------------------|--------|
| Dose Range              | 60, 120, 240, 400, 600 mg<br>(oral)                               |        |
| Half-life (t1/2)        | 30 to 55 hours                                                    |        |
| Safety                  | Favorable profile, no dose-<br>limiting side effects observed     |        |
| Cognitive Effects       | Faster response on continuous performance test at 600 mg (p=0.03) | _      |
| Target Engagement (ERP) | Larger P300 amplitudes at 400<br>& 600 mg                         | _      |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. L319 Lipid | CAS:1351586-50-9 | AxisPharm [axispharm.com]
- 2. L319, 1351586-50-9 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Synthesis of L319]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578489#I319-discovery-and-synthesis-pathway]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com